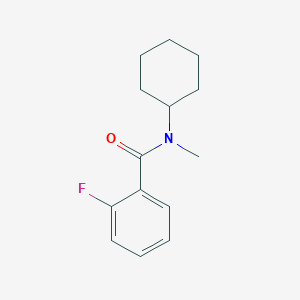

N-Cyclohexyl-2-fluoro-N-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis

The benzamide scaffold is a cornerstone in the field of organic synthesis and medicinal chemistry. researchgate.netresearchgate.net These structures are amide derivatives of benzoic acid and are recognized as valuable building blocks for creating more complex molecules. researchgate.net Their prevalence is notable, with approximately 25% of active pharmaceutical ingredients containing an amide scaffold. researchgate.net The amide bond itself is a critical functional group in nearly all biological processes, making it a ubiquitous feature in natural products, pharmaceuticals, and agrochemicals. researchgate.netacs.org

The utility of benzamides stems from several key characteristics. The amide group is relatively stable, neutral, and possesses the ability to act as both a hydrogen bond donor and acceptor, which facilitates interactions with biological targets like enzymes. researchgate.net This capacity for molecular recognition is a primary reason for their widespread use in drug development. researchgate.net Furthermore, benzamide derivatives have been synthesized through various chemical routes, including the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives, highlighting their accessibility in synthetic chemistry. researchgate.net The inherent reactivity and stability of the benzamide core make it an ideal platform for structural modification and the development of new therapeutic agents. researchgate.net

Contextualization of N-Cyclohexyl-2-fluoro-N-methylbenzamide within Fluorinated and N-Alkyl Benzamide Chemistry

This compound is a member of two significant subclasses of benzamides: fluorinated benzamides and N-alkyl benzamides. The specific placement of a fluorine atom and the N-cyclohexyl and N-methyl groups imparts unique properties to the molecule.

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. evitachem.com Fluorinated benzamides often exhibit improved metabolic stability and target binding affinity. evitachem.com The fluorine atom can alter the electronic properties of the molecule and its lipophilicity, which in turn can influence its solubility, reactivity, and ability to cross biological membranes. evitachem.comcymitquimica.com Research has also shown that fluorine substitution, particularly at the ortho-position of the phenyl ring as seen in this compound, can suppress structural disorder in molecular crystals. acs.org

The "N-alkyl" designation refers to the substitution on the amide nitrogen atom. In this case, the presence of both a cyclohexyl and a methyl group makes it a tertiary N,N-disubstituted benzamide. Amides are generally considered poor electrophiles due to the resonance stabilization of the amide bond. nih.gov However, the nature of the N-substituents can influence the chemical reactivity of the amide. For instance, the direct alkylation of N,N-dialkyl benzamides has been achieved under specific, transition metal-free conditions. nih.govresearchgate.net The study of N-alkyl benzamides is crucial for understanding their stability, as demonstrated in research on the alkaline hydrolysis of N-methyl- and N,N-dimethylbenzamide. acs.org

Overview of Research Directions for N-Substituted Benzamides

Research into N-substituted benzamides is a dynamic and expanding area, primarily driven by their potential applications in medicine. A significant focus of this research is the development of novel therapeutic agents for a variety of diseases. nih.govresearchgate.net

One major research avenue is in oncology. Scientists have synthesized and evaluated numerous N-substituted benzamide derivatives as potential anti-proliferative agents. nih.govresearchgate.net For example, modifications to the structure of known histone deacetylase inhibitors have led to new benzamide compounds with significant activity against various cancer cell lines. nih.gov These studies often involve detailed structure-activity relationship (SAR) analyses to understand how different substituents on the benzamide scaffold influence its biological activity. nih.gov

Beyond cancer, N-substituted benzamides are being investigated for other therapeutic applications. For example, N-benzylbenzamides have been identified as promising dual modulators of soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma, suggesting their potential in treating metabolic syndrome. acs.org The versatility of the benzamide scaffold allows for the design and synthesis of compounds that can interact with a wide array of biological targets, making it a continued subject of interest in the quest for new and improved medicines. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYRYLKPQGMNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Cyclohexyl 2 Fluoro N Methylbenzamide Reactions

Elucidation of Amide Formation Pathways

The synthesis of N-Cyclohexyl-2-fluoro-N-methylbenzamide, a tertiary amide, typically involves the coupling of a 2-fluorobenzoyl derivative with N-methylcyclohexylamine. The elucidation of the precise pathways for this amide bond formation is crucial for optimizing reaction conditions and yields.

The formation of the amide bond in this compound can proceed through several key intermediates, largely dependent on the chosen synthetic methodology. One common approach involves the activation of 2-fluorobenzoic acid. In the presence of coupling reagents like triphenylphosphine (B44618) and an N-haloimide (e.g., N-chlorophthalimide), the reaction is believed to proceed via the in-situ generation of phosphonium (B103445) salts. nih.govresearchgate.net

Initial reaction between triphenylphosphine and the N-haloimide forms reactive chloro- and imido-phosphonium species. These intermediates then activate the carboxylic acid to generate an acyloxy-phosphonium species. nih.govresearchgate.net This activated intermediate is then susceptible to nucleophilic attack by the secondary amine, N-methylcyclohexylamine, to furnish the final amide product.

A proposed mechanistic pathway involves the following steps:

Formation of chloro- and imido-phosphonium salts from triphenylphosphine and N-chlorophthalimide.

Reaction of the phosphonium salts with 2-fluorobenzoic acid to form an acyloxy-phosphonium intermediate.

Nucleophilic attack of N-methylcyclohexylamine on the acyloxy-phosphonium intermediate, leading to the formation of this compound.

An alternative pathway could involve the formation of an acyl phthalimide (B116566) intermediate. However, control experiments in related systems have shown that the reaction of an acyl phthalimide with an amine does not typically yield the corresponding amide, suggesting this pathway is less likely. nih.govresearchgate.net

Table 1: Proposed Intermediates in the Formation of this compound

| Intermediate | Proposed Role | Reference |

| Chloro-phosphonium salt | Activating agent for carboxylic acid | nih.gov |

| Imido-phosphonium salt | Activating agent for carboxylic acid | nih.gov |

| Acyloxy-phosphonium species | Activated carboxylic acid derivative | nih.govresearchgate.net |

| Acyl chloride | Potential intermediate in halophosphonium-mediated amidations | nih.govresearchgate.net |

The kinetics of the amidation reaction to form this compound are significantly influenced by the choice of catalysts and additives. In copper-catalyzed amination reactions of related 2-bromobenzoic acids, the use of a Cu/Cu₂O catalyst system has been shown to be effective. mdpi.com The reaction likely proceeds through a mechanism where the ortho-carboxylate group accelerates the copper-catalyzed exchange reaction. mdpi.com While this applies to a bromo-analogue, similar principles could be at play in a copper-catalyzed synthesis of the target compound from 2-fluorobenzoic acid.

In reactions utilizing coupling reagents, additives can play a crucial role. For instance, in EDC-mediated couplings (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of 1-hydroxybenzotriazole (B26582) (HOBt) is common. The reaction is believed to proceed through a reactive HOBt ester intermediate. The presence of an acyl transfer agent like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate, which is more susceptible to nucleophilic attack by even electron-deficient amines. researchgate.net

The choice of phosphine (B1218219) in phosphonium salt-mediated reactions also impacts the reaction rate. While triphenylphosphine is commonly used, other phosphines like tricyclohexylphosphine (B42057) have also been shown to be effective, albeit with varying yields depending on the amine substrate. researchgate.net

Table 2: Influence of Catalysts and Additives on Amide Formation

| Catalyst/Additive | Proposed Role in Amidation | Potential Effect on Kinetics | Reference |

| Cu/Cu₂O | Catalyst for cross-coupling | Accelerates amination of halo-benzoic acids | mdpi.com |

| EDC/HOBt | Coupling agents | Forms reactive HOBt ester intermediate | researchgate.net |

| DMAP | Acyl transfer catalyst | Forms highly reactive acyliminium ion, increasing reaction rate | researchgate.net |

| Triphenylphosphine | Co-reagent with N-haloimide | Forms phosphonium salt activating agents | nih.govresearchgate.net |

| Boric Acid | Catalyst | Facilitates dehydration | mdpi.com |

| Niobium(V) oxide (Nb₂O₅) | Reusable Lewis acid catalyst | Activates the carbonyl group of the carboxylic acid | researchgate.net |

Studies on Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are governed by the interplay of steric and electronic factors arising from its constituent groups.

The this compound molecule possesses several features that influence its reactivity. The ortho-fluoro substituent on the benzoyl ring is strongly electron-withdrawing, which can affect the reactivity of the aromatic ring and the amide bond. The tertiary amide group, with its bulky cyclohexyl and methyl substituents, introduces significant steric hindrance around the amide nitrogen and the carbonyl group.

This steric bulk can influence the rotational barrier around the C-N amide bond. azom.comnanalysis.comlibretexts.org NMR studies on related N,N-disubstituted amides have shown the existence of cis and trans isomers due to this restricted rotation. mdpi.comnanalysis.com The relative populations of these rotamers are influenced by the steric and electronic nature of the substituents. researchgate.net The bulky N-cyclohexyl group is expected to have a significant impact on this rotational barrier and the preferred conformation of the molecule.

In functionalization reactions of the aromatic ring, the ortho-fluoro group and the tertiary amide directing group will compete to control the regioselectivity. The fluorine atom is a weak ortho, para-director, while the tertiary amide group can act as a powerful ortho-directing group in C-H activation reactions. nih.govcam.ac.ukresearchgate.net The outcome of such reactions will depend on the specific reaction conditions and the catalyst employed.

The tertiary amide group in this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govcam.ac.ukresearchgate.net This allows for the selective introduction of functional groups at the ortho position of the benzoyl ring. For instance, palladium-catalyzed C-H arylation of benzamides often proceeds with high regioselectivity for the ortho position. rsc.org

The N-methoxy amide has been shown to be a versatile directing group in palladium-catalyzed reactions, participating in both Pd(II)/Pd(0) and Pd(II)/Pd(IV) catalytic cycles. nih.gov While this compound does not possess an N-methoxy group, the principle of the tertiary amide acting as a directing group remains relevant. The coordination of the amide's carbonyl oxygen to the metal center brings the ortho C-H bonds into close proximity, facilitating their activation. nih.gov

The presence of the ortho-fluoro substituent adds another layer of complexity. While it activates the C-H bond at the other ortho position (C6) towards deprotonation, it also exerts a steric and electronic influence that can affect the efficiency and selectivity of the directed functionalization.

Exploration of Radical and Single-Electron Transfer Mechanisms

Reactions involving this compound can also proceed through radical and single-electron transfer (SET) mechanisms, particularly under photochemical or electrochemical conditions. The tertiary amine functionality within the N-methylcyclohexylamine precursor, and the amide itself, can be susceptible to single-electron oxidation.

The simplest oxidation process for a tertiary amine involves a single electron transfer from the non-bonding electron pair of the nitrogen to form a radical cation. nih.gov This can be initiated by photoredox catalysts. cam.ac.uk In the context of amide synthesis, visible-light-mediated methods can activate substrates into radical species through a SET process. cam.ac.uk For instance, an excited state photocatalyst can abstract an electron from an amine to form a nitrogen radical cation. cam.ac.uk

Furthermore, the amide group itself can participate in radical reactions. Amidyl radicals can be generated from amide N-H bonds, though this is not directly applicable to the tertiary this compound. However, radical reactions can be initiated at other sites of the molecule. For example, radical C(sp³)–H functionalization can occur on the cyclohexyl ring. nih.gov This can be initiated by hydrogen atom transfer (HAT) to generate a diffusible radical that is then functionalized. nih.gov

SET mechanisms are also implicated in certain coupling reactions. For example, the coupling of haloarenes to arenes can be initiated by electron transfer from an additive. rsc.org In the context of this compound, reactions involving the cleavage of the C-F bond or functionalization of the aromatic ring could potentially proceed through SET pathways, especially with the use of appropriate catalysts or initiators. rsc.orgnih.govnih.gov

Hofmann-Löffler-Freytag (HLF) Type Hydrogen Atom Transfer

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful synthetic method for the formation of cyclic amines, such as pyrrolidines and piperidines, through an intramolecular hydrogen atom transfer (HAT) process. wikipedia.orgnih.govnumberanalytics.comalfa-chemistry.com The reaction is typically initiated by the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, often promoted by heat or UV light. wikipedia.orgalfa-chemistry.com

For this compound, a hypothetical HLF-type reaction would first involve the formation of the corresponding N-halo derivative, for instance, by reaction with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Subsequent treatment with a strong acid, such as sulfuric acid, would protonate the amide nitrogen, facilitating the homolytic cleavage of the nitrogen-halogen bond upon irradiation with UV light or heating to generate a nitrogen-centered radical cation.

The key step of the HLF reaction is the intramolecular 1,5-hydrogen atom transfer. In the case of the N-cyclohexyl-N-methylaminyl radical, the radical center on the nitrogen atom would preferentially abstract a hydrogen atom from the δ-position of the cyclohexyl ring. This regioselectivity is due to the energetically favorable six-membered ring transition state leading to the formation of a more stable secondary carbon-centered radical on the cyclohexane (B81311) ring. wikipedia.org

Following the hydrogen atom transfer, the newly formed carbon-centered radical would then react with the halogen atom (liberated in the initiation step) to form a δ-haloamine intermediate. The final step involves an intramolecular nucleophilic substitution, where the amine nitrogen attacks the carbon bearing the halogen, leading to the formation of a bicyclic product containing a pyrrolidine (B122466) ring fused to the cyclohexane ring, after neutralization with a base. alfa-chemistry.com

Table 1: Hypothetical Intermediates in the HLF Reaction of this compound

| Intermediate | Structure | Description |

| Starting Material | This compound | The initial amide. |

| N-Haloamide | N-Chloro-N-cyclohexyl-2-fluoro-N-methylbenzamide | Formed by reaction with a chlorinating agent. |

| Nitrogen-Centered Radical | N-Cyclohexyl-N-methylaminyl radical cation | Generated by homolytic cleavage of the N-Cl bond. |

| Carbon-Centered Radical | Cyclohexyl radical with the radical center at the δ-position | Formed after intramolecular 1,5-hydrogen atom transfer. |

| δ-Haloamine | Intermediate with a halogen at the δ-position of the cyclohexyl ring | Formed by radical recombination. |

| Final Product | Fused bicyclic amine | Formed after intramolecular cyclization and deprotonation. |

Visible-Light Promoted Radical Cross-Coupling

Visible-light photoredox catalysis has emerged as a mild and efficient tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.comrsc.org These reactions often proceed via radical intermediates generated under gentle conditions, making them attractive for the synthesis of complex molecules.

In the context of this compound, visible-light promoted radical cross-coupling reactions could potentially be employed to functionalize the aromatic ring or the N-alkyl substituents. For instance, a C-H arylation of the fluoro-substituted benzene (B151609) ring could be envisioned. This would typically involve a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) process.

A plausible mechanism for a cross-coupling reaction would involve the photocatalyst absorbing a photon and reaching an excited state. This excited state photocatalyst could then interact with a suitable coupling partner, such as an aryl halide, to generate a radical intermediate. Alternatively, the excited photocatalyst could directly engage with the this compound, potentially leading to the formation of a radical cation.

Given the presence of the electron-withdrawing fluorine atom and the amide group, the aromatic ring is relatively electron-deficient. This might influence the feasibility and regioselectivity of certain cross-coupling reactions. For example, a Minisci-type reaction, where a nucleophilic radical adds to the electron-deficient aromatic ring, could be a possible transformation.

While the principles of visible-light promoted radical cross-coupling are well-documented, specific applications involving this compound are not described in the available literature. The potential reaction pathways are therefore extrapolated from studies on similar benzamide (B126) and aromatic systems.

Table 2: Key Components in a Hypothetical Visible-Light Promoted Cross-Coupling Reaction

| Component | Role | Example |

| Substrate | This compound | The molecule to be functionalized. |

| Coupling Partner | Aryl halide, alkyl radical precursor | Provides the new functionality. |

| Photocatalyst | Iridium or Ruthenium complex, Organic dye | Absorbs visible light and initiates the radical process. |

| Sacrificial Electron Donor/Acceptor | Amine, Ascorbic acid | Participates in the redox cycle of the photocatalyst. |

| Solvent | Acetonitrile, Dimethylformamide | Provides the reaction medium. |

Analysis of Degradation Pathways and Stability Mechanisms

The stability of a chemical compound is a critical factor in its synthesis, storage, and application. For this compound, potential degradation pathways can be inferred from the reactivity of the amide functional group and the substituted aromatic ring.

One of the primary degradation pathways for amides is hydrolysis, which can occur under both acidic and basic conditions. dtu.dkdtu.dknih.gov

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide would be protonated, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water, followed by proton transfer and cleavage of the carbon-nitrogen bond, would lead to the formation of 2-fluorobenzoic acid and N-cyclohexyl-N-methylamine.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion would directly attack the carbonyl carbon. The resulting tetrahedral intermediate would then collapse, with the expulsion of the N-cyclohexyl-N-methylaminide anion as the leaving group. This anion would then be protonated by the solvent to yield N-cyclohexyl-N-methylamine and the carboxylate salt of 2-fluorobenzoic acid.

The presence of the electron-withdrawing fluorine atom on the benzene ring would likely influence the rate of hydrolysis. It could make the carbonyl carbon slightly more electrophilic, potentially accelerating the rate of nucleophilic attack.

Another potential degradation pathway could involve the N-dealkylation of the amide. Metabolic studies on similar N,N-disubstituted benzamides have shown that oxidative N-dealkylation can occur, leading to the formation of N-hydroxymethyl intermediates which can be unstable and further degrade. nih.gov For this compound, this could involve the oxidation of either the methyl or the cyclohexyl group attached to the nitrogen atom.

The stability of the compound can be influenced by the steric hindrance provided by the cyclohexyl group, which might offer some protection to the amide bond from nucleophilic attack. The fluorine atom's presence is also known to sometimes enhance the thermal and chemical stability of aromatic compounds. acs.orgresearchgate.net However, without specific experimental data, these are considered plausible but unconfirmed stability factors for this compound.

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Reagents/Conditions | Major Products |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 2-Fluorobenzoic acid, N-Cyclohexyl-N-methylamine |

| Base-catalyzed Hydrolysis | OH⁻, heat | 2-Fluorobenzoate, N-Cyclohexyl-N-methylamine |

| Oxidative N-Dealkylation | Metabolic enzymes | N-Cyclohexyl-2-fluorobenzamide, N-Methyl-2-fluorobenzamide, Formaldehyde, Cyclohexanone |

Based on a comprehensive search of publicly available scientific literature and chemical databases, the specific experimental data required to generate the article on the "Advanced Spectroscopic and Structural Characterization of this compound" is not available.

The strict requirement to focus solely on This compound (CAS 1841-37-8) and to populate the article with detailed research findings, including data tables for NMR and X-ray crystallography, cannot be met.

Searches for this specific compound did not yield any published:

¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectra with assigned chemical shifts and coupling constants.

Two-dimensional NMR studies (e.g., COSY, HSQC) to determine connectivity.

Dynamic NMR analyses concerning its specific conformational equilibrium.

X-ray crystallography data, which is essential for determining its solid-state structure, including bond lengths, angles, and dihedral angles.

While data exists for the related compound N-Cyclohexyl-2-fluorobenzamide (which lacks the N-methyl group), the user's instructions forbid the inclusion of information on any compound other than the specified one. The addition of the methyl group to the amide nitrogen fundamentally alters the chemical structure, which would result in different spectroscopic and crystallographic data. Therefore, using data from this analogue would be scientifically inaccurate for the requested article.

Without the foundational experimental data, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Advanced Spectroscopic and Structural Characterization of N Cyclohexyl 2 Fluoro N Methylbenzamide

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis of the Cyclohexyl Ring (e.g., Chair Conformation, Cremer-Pole Parameters)

The three-dimensional arrangement of the cyclohexyl ring in N-cyclohexyl-2-fluorobenzamide, a closely related analogue, has been determined to adopt a stable chair conformation. nih.govnih.gov This is the most energetically favorable conformation for a cyclohexane (B81311) ring, minimizing both angular and torsional strain.

To quantify the precise shape of this ring, Cremer-Pople puckering parameters are utilized. For N-cyclohexyl-2-fluorobenzamide, these parameters have been reported as Q(2) = 0.0138(15) Å, φ(2) = 23(2)°, and Q(3) = 0.5763(15) Å. nih.gov These values provide a detailed mathematical description of the ring's puckering, confirming the chair geometry. The plane of the amide group and the fluorobenzene (B45895) ring are inclined at a dihedral angle of 29.92(7)°. nih.govnih.gov In a similar compound, N-Cyclohexyl-3-fluorobenzamide, the cyclohexane ring also adopts the most stable chair conformation, with the aromatic ring oriented at a dihedral angle of 29.9(2)° with respect to the amide plane. nih.gov

Identification of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H···π Interactions)

The solid-state architecture of N-cyclohexyl-2-fluorobenzamide is governed by a network of intermolecular interactions that dictate the crystal packing. nih.gov X-ray crystallography studies have revealed the presence of N—H···O hydrogen bonds, which are a significant force in the crystal structure. nih.govnih.gov These bonds link molecules into chains.

| Interaction Type | Description |

| N—H···O Hydrogen Bond | A strong hydrogen bond linking the amide proton and the carbonyl oxygen of neighboring molecules. |

| C—H···O Hydrogen Bond | A weaker hydrogen bond involving a carbon-bound hydrogen and a carbonyl oxygen. |

| C—H···F Hydrogen Bond | A weak interaction between a carbon-bound hydrogen and the fluorine atom. |

| C—H···π Interaction | An interaction between a C-H bond and the π-electron cloud of the fluorobenzene ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. nih.gov In ESI-MS, the analyte solution is sprayed through a highly charged capillary, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov For N-Cyclohexyl-2-fluoro-N-methylbenzamide, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The technique is also sensitive enough to detect non-covalent complexes and can provide insights into intermolecular interactions in the solution phase. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is achieved by using mass analyzers with high resolving power, such as Orbitrap or time-of-flight (TOF) instruments. nih.govacs.org The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, allows for the unambiguous identification of compounds in complex mixtures and can be used to confirm the identity of newly synthesized molecules like this compound. nih.govsccwrp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of a compound and for identifying volatile and semi-volatile components in a sample. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column based on its boiling point and affinity for the stationary phase. The separated components would then be introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint that can be used to confirm the identity of the compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the molecular structure and bonding of this compound.

Vibrational spectroscopy, which includes techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum displays a series of absorption bands, with the frequency of each band corresponding to a specific type of bond vibration (e.g., C=O stretch, N-H bend, C-F stretch). This information can be used to confirm the presence of key functional groups within the molecule.

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum can provide information about the conjugated π-electron systems in the molecule, such as the fluorobenzoyl moiety.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this compound are the tertiary amide, the cyclohexyl ring, the fluorinated benzene (B151609) ring, and the N-methyl group. The expected vibrational frequencies for these groups are based on established spectroscopic data for similar molecules. ucla.edunih.govlibretexts.org

A prominent feature in the FT-IR spectrum is the carbonyl (C=O) stretching vibration of the tertiary amide group. This band is typically strong and appears in the region of 1630-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents and the physical state of the sample.

The spectrum will also display characteristic absorptions for the C-H bonds. The aliphatic C-H stretching vibrations of the cyclohexyl and methyl groups are anticipated in the 2850-2960 cm⁻¹ range. The aromatic C-H stretching from the benzene ring is expected to appear at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹.

The C-N stretching vibration of the tertiary amide is generally found in the 1300-1400 cm⁻¹ region. The presence of the fluorine atom on the benzene ring will give rise to a C-F stretching band, which is typically strong and located in the 1000-1400 cm⁻¹ range. The aromatic C=C stretching vibrations from the benzene ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | C=O stretch | 1630 - 1680 | Strong |

| Alkyl (Cyclohexyl, Methyl) | C-H stretch | 2850 - 2960 | Medium to Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Variable |

| Aromatic | C=C stretch | 1400 - 1600 | Medium to Weak |

| Tertiary Amide | C-N stretch | 1300 - 1400 | Medium |

| Fluoroaromatic | C-F stretch | 1000 - 1400 | Strong |

UV/Fluorescence Spectroscopy for Electronic Transitions

UV/Fluorescence spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The electronic spectrum of this compound is primarily determined by the chromophoric benzoyl group.

The benzene ring and the carbonyl group of the amide form a conjugated system, which gives rise to characteristic π → π* transitions. These transitions are typically observed in the ultraviolet region. For benzamide (B126) and its derivatives, two main absorption bands are expected. The first, more intense band, corresponding to the primary aromatic absorption, is usually found at shorter wavelengths, often below 250 nm. A second, less intense band, resulting from the benzoyl chromophore, typically appears at longer wavelengths, in the range of 250-290 nm. researchgate.net

The presence of the fluorine atom as a substituent on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, depending on its position and electronic influence (inductive vs. resonance effects). Halogen substitution on the benzene ring of benzamides is known to shift the absorption bands to longer wavelengths. researchgate.net

Fluorescence, the emission of light from an excited electronic state, may also be observed for this compound. The fluorescence spectrum would typically be a mirror image of the longest wavelength absorption band. The quantum yield and lifetime of fluorescence would be dependent on the rigidity of the molecule and the presence of any quenching groups.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzene Ring | < 250 |

| π → π | Benzoyl Group | 250 - 290 |

Computational and Theoretical Investigations of N Cyclohexyl 2 Fluoro N Methylbenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of medium-sized organic molecules like N-Cyclohexyl-2-fluoro-N-methylbenzamide. By approximating the electron density of the system, DFT offers a balance between computational cost and accuracy for predicting a wide range of molecular characteristics. aps.org DFT methods are frequently employed to optimize molecular geometries, calculate spectroscopic parameters, and explore chemical reactivity. tandfonline.comnih.gov

Prediction of Electronic Structure and Charge Distribution

DFT calculations are instrumental in mapping the electronic landscape of a molecule. By solving the Kohn-Sham equations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), one can obtain the optimized molecular geometry and the corresponding electron distribution. tandfonline.com This allows for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. For this compound, the MEP would predictably show regions of high electron density (negative potential) concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom on the benzoyl moiety. Conversely, areas of lower electron density (positive potential) would be associated with the hydrogen atoms. This charge distribution is crucial for understanding intermolecular interactions, including potential hydrogen bonding and solvation effects.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT provides a powerful method for predicting spectroscopic data, which can then be compared with experimental findings for structural validation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov These calculations determine the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While specific DFT-calculated NMR data for this compound is not extensively published, the methodology has been successfully applied to a vast range of organic molecules, including other benzamide (B126) derivatives. researchgate.netresearchgate.net A strong correlation between the calculated and experimentally observed chemical shifts serves to confirm the proposed molecular structure. nih.gov Discrepancies, on the other hand, can point to complex conformational equilibria or solvent effects not fully captured by the computational model.

Conformational Analysis and Energy Landscapes

The structural flexibility of this compound, particularly concerning the rotation around the amide C-N bond and the conformation of the cyclohexyl ring, can be systematically explored using DFT. A conformational analysis involves calculating the relative energies of various possible stereoisomers and rotamers to identify the most stable, low-energy structures.

While detailed studies on the N-methylated title compound are scarce, research on the closely related N-methyl-2-fluorobenzamide shows that the trans conformer (where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond) is more stable and planar. nih.gov For the analogous compound N-Cyclohexyl-2-fluorobenzamide, X-ray crystallography reveals that the cyclohexane (B81311) ring adopts a stable chair conformation. It is therefore highly probable that the cyclohexyl group in this compound also exists in a chair conformation as its lowest energy state. The energy landscape, mapped by rotating key dihedral angles, would reveal the energy barriers between different conformations.

Reactivity Prediction via Fukui Indices and Frontier Molecular Orbitals

DFT is also a predictive tool for chemical reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be located primarily on the electron-rich fluorinated benzene (B151609) ring, while the LUMO is likely centered on the carbonyl carbon of the amide group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. Furthermore, Fukui indices, which are derived from changes in electron density upon the addition or removal of an electron, can be calculated to provide a more quantitative, atom-specific measure of reactivity and site selectivity.

Ab Initio and Semiempirical Computational Methods

Beyond DFT, other computational methods offer alternative approaches to studying molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without empirical parameterization. nih.gov These methods can achieve very high accuracy but are computationally demanding, limiting their application to smaller molecules or for benchmarking results from less expensive methods. researchgate.net Ab initio calculations have been used to investigate the conformations of various substituted benzamides, providing valuable data on conformer geometries and energies. nih.gov

Semiempirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. While less accurate, they are useful for preliminary conformational searches of large molecules or for modeling large systems where higher-level theory is computationally prohibitive.

Molecular Dynamics Simulations for Conformational Dynamics

For this compound, an MD simulation could reveal the dynamic equilibrium between different conformers. It could simulate the twisting of the amide bond, the puckering of the cyclohexane ring, and the reorientation of the entire molecule within a solvent environment. nih.govmdpi.com Such simulations are crucial for understanding how the molecule behaves in a realistic, non-static environment, providing insights that are complementary to the energetic information obtained from quantum mechanical calculations. Although specific MD studies on this compound are not widely reported, the methodology is extensively applied to various benzamide derivatives to understand their binding modes with biological targets and their dynamic structural properties. dntb.gov.ua

Modeling of Intra- and Intermolecular Interactions

Due to a lack of specific computational studies on this compound, this section will detail the intra- and intermolecular interactions of the closely related compound, N-Cyclohexyl-2-fluorobenzamide, as determined by crystallographic studies. This analogue provides a valuable model for understanding the non-covalent forces that likely govern the structure and interactions of this compound. The primary difference between the two compounds is the presence of a methyl group on the amide nitrogen in the target compound, which would preclude the formation of the N-H···O hydrogen bonds observed in the analogue.

Intramolecular Interactions and Conformation

The primary intramolecular feature of note is the dihedral angle between the fluorobenzene (B45895) ring and the amide group. The plane of the amide unit (C-C(=O)N-C) is inclined with respect to the plane of the fluorobenzene ring. nih.gov In N-Cyclohexyl-2-fluorobenzamide, this dihedral angle is 29.92(7)°. nih.gov This twisted conformation is a result of the steric hindrance between the ortho-substituted fluorine atom and the carbonyl group of the amide linkage, as well as electronic effects. The cyclohexane ring is observed to adopt a stable chair conformation. nih.gov

Intermolecular Interactions

The crystal packing of N-Cyclohexyl-2-fluorobenzamide is stabilized by a network of intermolecular hydrogen bonds and other weak interactions, creating a robust supramolecular assembly. nih.gov These interactions are critical in determining the physical properties of the compound in the solid state.

Hydrogen Bonding: The most significant intermolecular interaction observed is the classical N-H···O hydrogen bond. These bonds link adjacent molecules into chains. nih.gov

Weak C-H···O and C-H···F Interactions: The primary hydrogen bonding network is further supported by weaker C-H···O interactions. Additionally, C-H···F hydrogen bonds are present, contributing to the formation of zigzag columns within the crystal structure. nih.gov

C-H···π Interactions: The packing is also influenced by C-H···π interactions, where a hydrogen atom from a cyclohexane ring of one molecule interacts with the electron cloud of the fluorobenzene ring of a neighboring molecule. nih.gov

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N-H···O | N1-H1···O1 | 0.86(2) | 2.16(2) | 3.0092(18) | 153.8(19) | x, y-1, z |

| C-H···O | C9-H9B···O1 | 0.99 | 2.67 | 3.446(2) | 136 | x, y, z |

| C-H···F | C4-H4···F1 | 0.95 | 2.43 | 3.2326(19) | 142 | x+1, y, z |

| C-H···π | C9-H9A···Cg1 | 0.99 | 2.71 | 3.644(2) | 157 | x, y, z |

| C-H···π | C5-H5···Cg1 | 0.95 | 2.96 | 3.759(2) | 142 | -x+1, -y+1, -z+1 |

Cg1 represents the centroid of the C2-C7 benzene ring.

Chemical Reactivity and Advanced Applications of N Cyclohexyl 2 Fluoro N Methylbenzamide As a Synthetic Building Block

Further Functionalization Reactions of the Benzamide (B126) Core

The 2-fluorobenzamide core of N-Cyclohexyl-2-fluoro-N-methylbenzamide is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. The fluorine atom and the amide group are ortho, para-directing activators (though fluorine is deactivating by induction), influencing the regioselectivity of incoming electrophiles. The steric hindrance imposed by the N-cyclohexyl-N-methylamino group can further direct substitution to the less hindered positions of the aromatic ring.

Research on related 2-fluorobenzamide structures demonstrates the feasibility of introducing a range of functional groups. researchgate.netresearchgate.net These transformations allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications such as drug discovery and materials science. Potential functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. For instance, coupling reactions of 2-fluorobenzamide with anilines in the presence of lithium amides have been shown to yield N-arylanthranilamides, indicating the reactivity of the core structure. chemicalbook.com

Table 1: Potential Functionalization Reactions of the Benzamide Core

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto the aromatic ring, likely at the 4- or 6-position. |

| Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom (-Br) onto the aromatic ring. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR) onto the aromatic ring. |

These modifications provide access to a diverse library of derivatives, each with potentially unique chemical and biological properties, underscoring the utility of the parent molecule as a versatile synthetic platform.

Derivatization at the Cyclohexyl and N-Methyl Moieties

Beyond the aromatic core, the N-cyclohexyl and N-methyl groups offer additional sites for chemical derivatization, enabling the synthesis of a wide array of analogues.

The N-methyl group can be a target for specific chemical transformations. While N-methylation of secondary amides is a common strategy to improve pharmacological properties nih.gov, the reverse reaction, N-demethylation, can also be synthetically useful. Copper-catalyzed N-demethylation of N-methyl amides has been achieved using N-fluorobenzenesulfonimide as an oxidant. organic-chemistry.org This process proceeds through an unstable carbinolamine intermediate that decomposes to the corresponding secondary amide and formaldehyde, providing a route to N-cyclohexyl-2-fluorobenzamide from the title compound. organic-chemistry.org

The cyclohexyl moiety can also be functionalized, although it is generally less reactive than the benzamide core. Strategies for derivatizing the cyclohexyl ring often involve radical reactions or oxidation to introduce functional groups such as hydroxyl or ketone moieties. More advanced methods can achieve C-H activation to introduce new substituents. The synthesis of trans-1,3-cyclohexyl diamide derivatives as potential therapeutic agents showcases how modifications to the cyclohexyl ring are critical for exploring structure-activity relationships. nih.gov By creating different substitution patterns on the cyclohexyl ring, chemists can modulate properties like binding affinity, selectivity, and metabolic stability.

Exploration as an Intermediate in Multi-Step Synthesis

The structural features of this compound make it an attractive intermediate for the construction of more elaborate molecular architectures, particularly heterocyclic systems and complex biological scaffolds.

Benzamides are valuable precursors in heterocyclic synthesis. While direct conversion of this compound to thiohydantoins is not prominently documented, the general reactivity of amides allows for their transformation into various N-heterocycles. nih.gov For example, amides can be activated and subsequently cyclized with appropriate bifunctional reagents. The synthesis of N-heterocycles through methods like intramolecular cyclization of functionalized amides or via metal-catalyzed cross-coupling reactions represents a powerful strategy in medicinal chemistry. benthamscience.com The this compound scaffold could potentially be converted to a thioamide and then cyclized to form thiohydantoin-like structures or other sulfur-containing heterocycles.

A significant application of benzamide derivatives is their integration into biologically relevant scaffolds, such as purines. Purines are fundamental components of nucleic acids and play crucial roles in cellular metabolism, making them important targets in drug design. researchgate.netnih.gov

Studies have demonstrated the synthesis of novel protein kinase inhibitors by linking substituted purines to a 4-methylbenzamide backbone. nih.govmdpi.com In these syntheses, a functionalized benzamide acts as a key building block. The N-9 atom of the purine ring is typically connected via a flexible linker to the benzamide fragment. mdpi.com This modular approach allows for the creation of hybrid molecules that can interact with biological targets. The this compound structure could be similarly employed, where the benzoyl portion serves as an anchor or a recognition element, which is then linked to a purine or another complex heterocycle to generate novel bioactive compounds. nih.gov

The synthesis of molecular analogues is a cornerstone of medicinal chemistry, allowing researchers to probe structure-activity relationships (SAR) and optimize lead compounds. The this compound scaffold is well-suited for such studies due to its multiple points of diversification.

By systematically modifying the benzamide core, the N-cyclohexyl ring, or the N-methyl group, chemists can generate a library of related compounds. For example, a study on 1,3-cyclohexyl amide derivatives as mGluR5 negative allosteric modulators involved the synthesis of numerous analogues to understand the conformational and electronic requirements for biological activity. nih.gov Similarly, creating derivatives of this compound and evaluating their biological effects would provide valuable data on how specific structural changes influence their function, guiding the design of more potent and selective molecules. nih.govmdpi.com

New Synthetic Methodologies Development Utilizing its Structural Features

The unique structural characteristics of this compound, particularly the ortho-fluoro substituent, can be exploited in the development of novel synthetic methodologies. Ortho-substituents can act as directing groups in C-H activation/functionalization reactions, enabling regioselective synthesis that might be difficult to achieve otherwise.

The ortho-fluoro atom can participate in directed metalation, where a strong base selectively removes the proton at the 3-position, creating a nucleophilic center for reaction with various electrophiles. Furthermore, the development of Ni/photoredox dual catalysis for the asymmetric synthesis of N-benzylic heterocycles highlights how amide-containing structures can be used in cutting-edge catalytic systems to build chiral complexity. nih.gov The inherent properties of the this compound scaffold make it a candidate for exploration in such emerging synthetic strategies, potentially leading to new, efficient routes for constructing valuable chemical entities.

C(sp2)-H Hydroxylation Strategies on Related Benzanilides

The direct hydroxylation of aromatic C(sp²)-H bonds in benzanilides and related structures represents a highly efficient and atom-economical strategy for synthesizing phenolic compounds, which are crucial intermediates in pharmaceuticals and materials science. nih.gov Traditional methods for creating hydroxylated benzanilides, such as the condensation of pre-hydroxylated carboxylic acids and amines, often face challenges including the limited availability of starting materials, harsh reaction conditions, and the generation of unwanted side products. semanticscholar.org Modern transition-metal-catalyzed C-H activation offers a more direct route, utilizing the intrinsic amide functional group as a directing element to guide the regioselective installation of a hydroxyl group. acs.orgresearchgate.net

Research has demonstrated that the choice of transition metal catalyst is paramount in controlling the regioselectivity of the hydroxylation on N-alkyl-benzanilides, which possess two distinct aromatic rings. nih.govscribd.com Specifically, palladium (Pd) and ruthenium (Ru) catalysts have been shown to exhibit divergent and predictable selectivity, enabling the targeted synthesis of different constitutional isomers from a single substrate. rsc.org

Palladium(II)-Catalyzed Hydroxylation

Palladium(II) catalysts have been effectively employed for the ortho-hydroxylation of the aniline moiety in N-alkyl-benzanilide substrates. nih.gov In these reactions, the C-H activation is primarily governed by electronic effects. semanticscholar.org The palladium catalyst preferentially activates the C-H bond on the more electron-rich aromatic ring. nih.gov For a typical N-alkyl-benzanilide, the aniline ring (Ar¹) is generally more electron-rich than the benzoyl ring (Ar²), leading to hydroxylation at its ortho position. nih.govscribd.com

The reaction is typically performed using a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a strong oxidant. Potassium persulfate (K₂S₂O₈) has been identified as a highly effective oxidant for this transformation. semanticscholar.orgnih.gov The reaction medium often consists of a trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) co-solvent system, which facilitates the catalytic cycle. semanticscholar.org Computational studies and experimental evidence suggest that the C-H activation step is electrophilic in nature; the dissociation of a TFA ligand from the metal center renders the palladium species more electrophilic, thereby favoring interaction with the electron-rich arene. nih.gov

The scope of the Pd(II)-catalyzed reaction is broad, tolerating various functional groups on both aromatic rings. Electron-donating groups on the aniline ring tend to enhance the reaction's efficiency, consistent with the proposed electronic control mechanism.

| Substrate (Benzoyl Ring Substituent, R¹) | Substrate (Aniline Ring Substituent, R²) | Product | Yield (%) |

|---|---|---|---|

| H | H | N-(2-hydroxyphenyl)-N-methylbenzamide | 75 |

| 4-OCH₃ | H | N-(2-hydroxyphenyl)-4-methoxy-N-methylbenzamide | 79 |

| 4-F | H | 4-fluoro-N-(2-hydroxyphenyl)-N-methylbenzamide | 68 |

| 4-CF₃ | H | N-(2-hydroxyphenyl)-N-methyl-4-(trifluoromethyl)benzamide | 62 |

| H | 4-CH₃ | N-(2-hydroxy-4-methylphenyl)-N-methylbenzamide | 85 |

| H | 4-Cl | N-(4-chloro-2-hydroxyphenyl)-N-methylbenzamide | 71 |

Ruthenium(II)-Catalyzed Hydroxylation

In contrast to palladium catalysis, ruthenium(II) catalysts direct the ortho-hydroxylation to the benzoyl ring of N-alkyl-benzanilides. rsc.org This reversal of regioselectivity stems from a different controlling factor: steric hindrance. semanticscholar.org For catalysts such as [Ru(p-cymene)Cl₂]₂, the bulky nature of the catalyst complex leads to the activation of the less sterically hindered C-H bond on the benzoyl ring (Ar²), which is directed by the carbonyl oxygen of the amide. nih.gov

This steric control allows for the predictable synthesis of ortho-hydroxybenzoyl isomers, which are valuable structural motifs in various biologically active molecules. semanticscholar.org The reaction conditions are similar to the palladium-catalyzed variant, often employing K₂S₂O₈ as the oxidant in a TFA/TFAA solvent system. nih.gov The functional group tolerance is also good, allowing for the hydroxylation of benzanilides bearing both electron-donating and electron-withdrawing substituents. semanticscholar.orgnih.gov

The divergent regioselectivity offered by palladium and ruthenium catalysts provides a powerful tool in diversity-oriented synthesis, enabling access to distinct regioisomers of hydroxylated benzanilides from a common precursor, simply by altering the catalyst. nih.govscribd.com

| Substrate (Benzoyl Ring Substituent, R¹) | Substrate (Aniline Ring Substituent, R²) | Product | Yield (%) |

|---|---|---|---|

| H | H | 2-hydroxy-N-methyl-N-phenylbenzamide | 78 |

| 4-OCH₃ | H | 2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide | 82 |

| 4-F | H | 4-fluoro-2-hydroxy-N-methyl-N-phenylbenzamide | 71 |

| 4-CF₃ | H | 2-hydroxy-N-methyl-N-phenyl-4-(trifluoromethyl)benzamide | 65 |

| H | 4-CH₃ | 2-hydroxy-N-methyl-N-(p-tolyl)benzamide | 75 |

| H | 4-Cl | N-(4-chlorophenyl)-2-hydroxy-N-methylbenzamide | 68 |

While rhodium catalysts have also been screened for such transformations, they generally provide lower yields compared to palladium and ruthenium, although they tend to afford the same regioisomers as ruthenium. nih.govrsc.org Other transition metals like copper, iron, nickel, and cobalt have been found to be largely ineffective for this specific transformation under similar conditions. rsc.org

Q & A

Q. What are the standard synthetic routes for N-Cyclohexyl-2-fluoro-N-methylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step route:

- Amide bond formation : Reacting 2-fluorobenzoic acid derivatives with N-methylcyclohexylamine under coupling agents (e.g., EDCI or HATU).

- Fluorine retention : Ensuring inert atmospheres (argon/nitrogen) to prevent defluorination during acidic/basic conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields >95% purity.

Key parameters include temperature control (0–25°C for coupling steps) and stoichiometric ratios (1:1.2 amine:acid chloride) to minimize side products .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : and NMR confirm substitution patterns (e.g., fluorine at ortho position) and cyclohexyl conformation.

- X-ray crystallography : Monoclinic symmetry (cell parameters: Å, Å, Å, ) resolves bond angles (e.g., C4–C3–C2 = 123.03°) and hydrogen-bonding networks. Data collected via Bruker APEXII CCD with multi-scan absorption corrections (SADABS) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (221.27 g/mol) and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Waste disposal : Collect fluorinated waste separately for incineration to prevent environmental release.

Note: Acute toxicity data are limited; treat as a potential irritant (skin/eyes) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during refinement?

- SHELXL refinement : Apply PART instructions to model disordered atoms (e.g., cyclohexyl groups) with split occupancies.

- Thermal parameters : Constrain values for disordered regions using SIMU and DELU commands to avoid overfitting.

- Validation : Check ADDSYM/PLATON for missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Source analysis : Verify purity (>98% by HPLC) and crystallization solvents (polar vs. nonpolar).

- Experimental replication : Repeat DSC measurements at controlled heating rates (2°C/min) under nitrogen.

- Computational validation : Compare DFT-calculated NMR shifts (Gaussian, B3LYP/6-311+G(d,p)) with experimental data to identify anomalies .

Q. What strategies optimize yield in large-scale synthesis while maintaining fluorine stability?

- Protecting groups : Use TMS-protected intermediates to shield the fluorine during acidic steps.

- Catalyst screening : Test Pd/Cu catalysts for Buchwald-Hartwig coupling to reduce side reactions.

- Flow chemistry : Implement continuous reactors for precise temperature control (±1°C) and higher throughput .

Q. How does the ortho-fluorine substituent influence the compound’s conformational dynamics in solution vs. solid state?

- NOESY NMR : Detect through-space interactions between fluorine and cyclohexyl protons to map solution conformers.

- DFT calculations : Compare torsional angles (e.g., C1–N1–C8–C13) in gas phase vs. X-ray structures.

- Variable-temperature XRD : Analyze thermal ellipsoids to quantify flexibility in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.